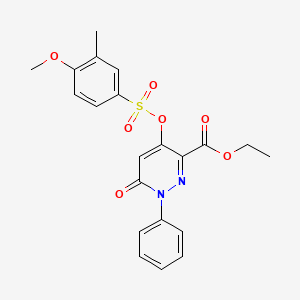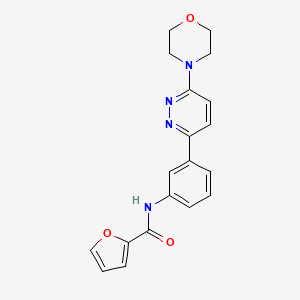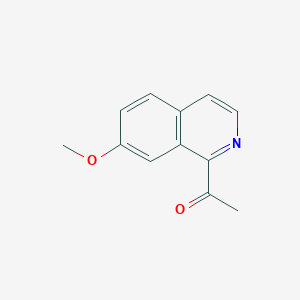
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compound is often found in various pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzothiazole ring, with the methoxy (OCH3) and methyl (CH3) groups attached at the 4 and 7 positions of the ring, respectively. The benzamide group would be attached through a nitrogen atom, and the nitro group (NO2) would be attached to the benzene ring of the benzamide .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring is aromatic and thus relatively stable. The nitro group could potentially be reduced to an amine (NH2) under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, methoxy, and benzamide groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Antibacterial Activity
Benzothiazole derivatives, including compounds with methoxy and nitrobenzamide groups, have demonstrated significant antibacterial activity. In particular, studies have focused on their effectiveness against resistant strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli. The incorporation of methoxy groups on the benzothiazole ring and nitro groups on the benzamide moiety has been found to enhance the antibacterial properties of these compounds. These findings suggest potential applications of such derivatives in developing new antibiotics to combat resistant bacterial infections (Gupta, 2018).
Anticancer and Chemotherapeutic Applications
Derivatives of benzothiazole, especially those modified with methoxy and nitrobenzamide groups, have shown promising results in anticancer research. The structural modifications aim to enhance the cytotoxicity against various cancer cell lines while minimizing the effects on healthy cells. These studies are pivotal for the development of new chemotherapeutic agents, offering a basis for further investigation into their mechanism of action and potential clinical applications (Kaya et al., 2017).
Photodynamic Therapy for Cancer Treatment
The synthesis of benzothiazole derivatives that include methoxy and nitrobenzamide groups has also been explored for their application in photodynamic therapy (PDT). These compounds have been studied for their photophysical and photochemical properties, which are crucial for their effectiveness as photosensitizers in PDT. The ability of these compounds to generate singlet oxygen upon light activation makes them suitable candidates for the treatment of various types of cancer through PDT (Pişkin et al., 2020).
Organic Synthesis and Chemical Transformations
Benzothiazole derivatives, modified with methoxy and nitrobenzamide functionalities, are valuable intermediates in organic synthesis. Their reactivity has been exploited in the synthesis of complex heterocyclic compounds, demonstrating the versatility of these derivatives in facilitating novel chemical transformations. This area of research not only expands the chemical toolbox available to synthetic chemists but also opens up new pathways for the synthesis of bioactive molecules (Gerasyuto et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-6-7-12(23-2)13-14(9)24-16(17-13)18-15(20)10-4-3-5-11(8-10)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVAILJRPRNEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2573556.png)
![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2573562.png)
![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)



![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2573577.png)
